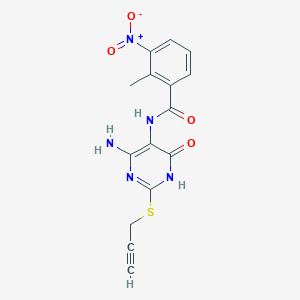

N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide

Description

This compound belongs to the pyrimidinone-derived benzamide class, characterized by a 4-amino-6-oxo-1,6-dihydropyrimidin-5-yl core functionalized with a prop-2-yn-1-ylthio group at position 2 and a 2-methyl-3-nitrobenzamide moiety at position 3. The nitro group on the benzamide ring contributes to electron-withdrawing effects, influencing electronic distribution and binding affinity in biological systems .

Properties

IUPAC Name |

N-(4-amino-6-oxo-2-prop-2-ynylsulfanyl-1H-pyrimidin-5-yl)-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4S/c1-3-7-25-15-18-12(16)11(14(22)19-15)17-13(21)9-5-4-6-10(8(9)2)20(23)24/h1,4-6H,7H2,2H3,(H,17,21)(H3,16,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGKGSFTYVAWMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(N=C(NC2=O)SCC#C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide typically involves several key steps:

Formation of the Pyrimidine Ring: This is usually achieved through a Biginelli reaction, involving the condensation of an aldehyde, urea, and an α-keto ester.

Thioalkylation: The pyrimidine ring is then modified by introducing the prop-2-yn-1-ylthio group, typically through nucleophilic substitution.

Amidation: The final step involves the formation of the benzamide structure via an amidation reaction, where 2-methyl-3-nitrobenzoic acid reacts with the intermediate pyrimidine derivative.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

Optimization of Reaction Temperature and Time: Ensuring the reactions occur efficiently without unwanted side reactions.

Use of Catalysts: Employing catalysts to increase reaction rates and improve yield.

Purification Processes: Implementing crystallization, distillation, or chromatographic techniques to isolate the pure product.

Chemical Reactions Analysis

Types of Reactions: The compound N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group under strong oxidizing conditions.

Reduction: Reduction of the nitro group to an amino group.

Substitution Reactions: The alkyne group can participate in nucleophilic or electrophilic substitution reactions.

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acids can facilitate substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields nitro derivatives, reduction leads to amino derivatives, and substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. It can be used as a precursor in organic synthesis and in the design of new catalysts or reaction intermediates.

Biology and Medicine: In biology and medicine, N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide has potential as a pharmacophore. Its unique structure allows it to interact with biological targets, possibly serving as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery.

Industry: Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and specialty chemicals. Its ability to undergo various chemical transformations makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-ylthio group may enable binding to active sites, while the amino and nitro groups can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Amino-2-mercapto-6-oxo-1,6-dihydropyrimidin-5-yl)-3-nitrobenzenesulfonamide (IX)

- Substituents : Replaces the propynylthio group with a free thiol (-SH) and substitutes the benzamide with a nitrobenzenesulfonamide.

- Synthesis : Achieved via reaction of intermediate V–XI with bromo derivatives under mild conditions (45°C, 1 h), yielding 88% .

- Properties : The free thiol group may enhance metal coordination but reduces stability compared to alkyl/alkyne-thioethers.

N-(4-Amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-benzenesulfonamide (19)

- Substituents : Benzylthio group at position 2 and benzenesulfonamide at position 4.

- Synthesis : Lower yield (59%) compared to IX, attributed to steric hindrance from the benzyl group .

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12)

- Substituents: Acetamide-linked benzyl group and methyl-substituted pyrimidinone.

- Synthesis : Yield 66%, with a melting point of 196°C .

- Properties : The absence of a nitro group reduces electron-withdrawing effects, possibly diminishing electrophilic reactivity.

Physicochemical and Spectroscopic Comparisons

Challenges and Innovations

- Lumping Strategies: Compounds with similar pyrimidinone cores (e.g., chlorobenzamide derivatives in ) may be grouped as surrogates in computational studies to predict reactivity or environmental behavior .

- Crystallographic Analysis : Tools like SHELX () enable precise structural determination, critical for comparing steric and electronic profiles across analogues.

Biological Activity

N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring and a nitrobenzamide moiety. The presence of the propynylthio group enhances its lipophilicity, potentially influencing its bioactivity.

1. Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

| Compound | Activity | Reference |

|---|---|---|

| Pyrimidine Derivative A | MIC 16 µg/mL against E. coli | |

| Pyrimidine Derivative B | MIC 32 µg/mL against S. aureus |

2. Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. In vitro studies have demonstrated that related pyrimidine derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

3. Anti-inflammatory Properties

Heterocyclic compounds often exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. The nitro group in the benzamide moiety may contribute to this activity by modulating inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of pathogens or cancer cells.

- Interference with Nucleic Acid Synthesis : The compound may disrupt DNA or RNA synthesis in microorganisms, contributing to its antimicrobial properties.

- Apoptosis Induction : By activating intrinsic apoptotic pathways in cancer cells, the compound can promote cell death.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyrimidine derivatives against multi-drug resistant strains, revealing promising results for compounds similar to N-(4-amino-6-oxo...) .

- Anticancer Research : Another investigation focused on the cytotoxic effects of pyrimidine derivatives on different cancer cell lines, demonstrating significant growth inhibition and apoptosis induction at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.